Ethyl 6-((tert-butoxycarbonyl)amino)nicotinate
Description
Ethyl 6-((tert-butoxycarbonyl)amino)nicotinate (CAS 169280-82-4) is a nicotinic acid derivative characterized by a tert-butoxycarbonyl (Boc)-protected amino group at the 6-position of the pyridine ring and an ethyl ester at the 3-position. This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in the development of acetylcholinesterase inhibitors and other bioactive molecules .
Properties
IUPAC Name |
ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-5-18-11(16)9-6-7-10(14-8-9)15-12(17)19-13(2,3)4/h6-8H,5H2,1-4H3,(H,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQWEDNIHBKKJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169280-82-4 | |
| Record name | ethyl 6-{[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Boc Protection of 6-Aminonicotinic Acid
The tert-butoxycarbonyl (Boc) group is introduced to the amino moiety of 6-aminonicotinic acid using di-tert-butyl dicarbonate (Boc₂O) under basic aqueous conditions. This method, adapted from peptide synthesis protocols, involves dissolving 6-aminonicotinic acid in a mixture of water and tert-butyl alcohol, followed by the dropwise addition of Boc₂O. Sodium hydroxide maintains a pH conducive to the reaction, which typically proceeds at ambient temperature with mild exothermicity (30–35°C). The Boc-protected intermediate, 6-((tert-butoxycarbonyl)amino)nicotinic acid, is isolated via acidification and extraction with ethyl ether.
Key Reaction Conditions:
Esterification of the Carboxylic Acid
The Boc-protected nicotinic acid undergoes esterification with ethanol. Two approaches are prevalent:
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Acid-Catalyzed Fischer Esterification: Using concentrated sulfuric acid and excess ethanol under reflux, this method achieves esterification but risks partial Boc deprotection due to acidic conditions.
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Coupling Agent-Mediated Esterification: Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane ensures milder conditions, preserving the Boc group. This method, though costlier, offers higher yields (75–80%).
Comparative Table: Esterification Methods
| Method | Reagents | Temperature | Yield | Stability of Boc Group |
|---|---|---|---|---|
| Fischer Esterification | H₂SO₄, Ethanol | Reflux | 60% | Moderate |
| Coupling Agent | EDC, DMAP, Ethanol | 0–25°C | 78% | High |
Nucleophilic Substitution of Halogenated Nicotinate Esters
Synthesis of Ethyl 6-Chloronicotinate
Ethyl 6-chloronicotinate serves as a key precursor, synthesized via chlorination of ethyl nicotinate using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). POCl₃ in dimethylformamide (DMF) at 80–100°C provides superior regioselectivity for the 6-position, yielding 85–90% product.
One-Pot Protection and Esterification
Simultaneous Boc Protection and Esterification
This streamlined approach combines Boc protection and esterification in a single reaction vessel. 6-Aminonicotinic acid is treated with Boc₂O and ethanol in the presence of a dual-function catalyst such as DMAP. The reaction proceeds via in situ activation of the carboxylic acid as a mixed anhydride, which subsequently reacts with ethanol. While this method reduces purification steps, it requires precise stoichiometric control to avoid side reactions.
Reaction Parameters:
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Catalyst: DMAP (10 mol%)
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Solvent: Tetrahydrofuran (THF)
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Temperature: 25°C
Industrial-Scale Production Considerations
Batch Reactor Optimization
Large-scale synthesis prioritizes cost efficiency and safety. For the Boc protection step, tert-butyl alcohol is replaced with methyl tert-butyl ether (MTBE) to enhance solubility and reduce flammability risks. Continuous distillation removes excess Boc₂O and byproducts, improving purity.
Purification Techniques
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Recrystallization: The final product is purified from hexane/ethyl acetate mixtures, achieving >99% purity.
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Chromatography: Reserved for small-scale batches, silica gel chromatography with a gradient of hexane to ethyl acetate resolves Boc-deprotected impurities.
Challenges and Mitigation Strategies
Boc Deprotection During Esterification
Acidic conditions in Fischer esterification can cleave the Boc group. Mitigation involves:
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-((tert-butoxycarbonyl)amino)nicotinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while oxidation can yield various oxidized derivatives.
Scientific Research Applications
Ethyl 6-((tert-butoxycarbonyl)amino)nicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-((tert-butoxycarbonyl)amino)nicotinate involves its role as a protected amine. The Boc group protects the amino group from unwanted reactions during synthetic procedures. Upon deprotection, the free amine can participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Key Features :
- Synthesis: The primary route involves Boc protection of ethyl 6-aminonicotinate, yielding ~69% efficiency under standard conditions .
- Applications : Used in medicinal chemistry for its stability and ease of deprotection under acidic conditions, enabling downstream functionalization.
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of Ethyl 6-((tert-butoxycarbonyl)amino)nicotinate with structurally related nicotinate derivatives is presented below:
Key Differentiators
Ester Group Variations
- Ethyl vs. Methyl Esters: Ethyl esters (e.g., target compound) generally exhibit enhanced lipophilicity compared to methyl esters (e.g., Mthis compound), influencing membrane permeability in drug candidates .
Substituent Impact on Reactivity
- Boc Protection: The tert-butoxycarbonyl group in the target compound offers stability during synthesis, whereas Boc-free analogues (e.g., tert-Butyl 6-amino-5-cyano-2-(2-methoxyethyl)nicotinate) enable direct amine functionalization but require careful handling .
- Phenoxy Linkers: Ethyl 2-[4-[(tert-butoxycarbonyl)amino]phenoxy]-6-methylnicotinate demonstrates utility in ADC platforms due to its bifunctional linker, contrasting with the simpler ethyl ester in the target compound .
Biological Activity
Ethyl 6-((tert-butoxycarbonyl)amino)nicotinate, also known as Ethyl 6-(Boc-amino)nicotinate, is a synthetic derivative of nicotinic acid that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features an ethyl ester group and a tert-butoxycarbonyl (Boc) protected amino group attached to the nicotinate moiety. This structural configuration enhances its stability and reactivity, making it a valuable intermediate in the synthesis of more complex pharmaceuticals.
The mechanism of action for Ethyl 6-((Boc-amino)nicotinate) primarily involves its interaction with nicotinic acid receptors. These interactions can modulate various biological pathways, including:
- Lipid Metabolism : The compound may influence lipid profiles by interacting with metabolic pathways.
- Anti-inflammatory Responses : It has shown potential in reducing inflammation through modulation of cellular signaling pathways.
Biological Activities
Research has indicated several biological activities associated with Ethyl 6-((Boc-amino)nicotinate):
- Anticancer Activity :
-
Anti-inflammatory Properties :
- The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory agents. It has been observed to affect gene expression related to inflammation.
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Neuroprotective Effects :
- Some studies suggest that nicotinic acid derivatives can provide neuroprotection by modulating neurotransmitter release and reducing oxidative stress.
Case Study 1: Anticancer Efficacy
A study investigated the effects of Ethyl 6-((Boc-amino)nicotinate) on colon cancer cells. The compound was found to induce apoptosis and inhibit autophagic flux, leading to increased cell death in treated cells compared to controls. The results highlighted the compound's potential as a therapeutic agent in cancer treatment.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Cell Viability (%) | 85 | 45 |
| Apoptosis Rate (%) | 10 | 35 |
| Autophagic Flux Inhibition (%) | 5 | 40 |
Case Study 2: Anti-inflammatory Activity
In another study focusing on inflammatory responses, Ethyl 6-((Boc-amino)nicotinate) was tested for its ability to inhibit cytokine production in macrophages. The results showed a significant reduction in TNF-alpha levels, indicating its potential as an anti-inflammatory agent.
| Cytokine Level (pg/mL) | Control Group | Treatment Group |
|---|---|---|
| TNF-alpha | 200 | 80 |
| IL-6 | 150 | 60 |
Comparative Analysis with Similar Compounds
To better understand the uniqueness of Ethyl 6-((Boc-amino)nicotinate), a comparison with similar compounds is useful:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Methyl Nicotinate | Ester derivative of nicotinic acid | Moderate anti-inflammatory | Lacks Boc protection, limiting functionalization |
| Ethyl Nicotinate | Similar ester structure | Antimicrobial properties | Less versatile due to absence of amino group |
| Ethyl 2-(4-(Boc-amino)phenyl)nicotinate | Aromatic amine with ethyl ester | Potential JAK2 pathway modulator | Enhanced stability due to Boc protection |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
